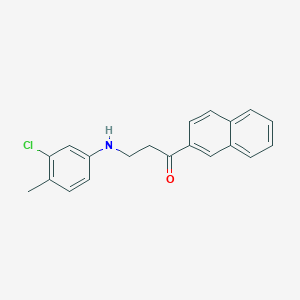![molecular formula C7H7F2N3O4 B2854229 3-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]propanoic acid CAS No. 1856096-45-1](/img/structure/B2854229.png)
3-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]propanoic acid is a chemical compound that features a difluoromethyl group, a nitro group, and a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]propanoic acid typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the difluoromethyl and nitro groups. The final step involves the addition of the propanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Additionally, the choice of raw materials and reagents is crucial to minimize costs and environmental impact .
化学反应分析
Types of Reactions
3-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The difluoromethyl group can be oxidized to a carboxyl group.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 3-[3-(difluoromethyl)-4-amino-1H-pyrazol-1-yl]propanoic acid, while oxidation of the difluoromethyl group can produce 3-[3-(carboxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid .
科学研究应用
3-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the development of agrochemicals and materials science.
作用机制
The mechanism of action of 3-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, while the nitro group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
Similar compounds include:
- 3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid
- 3-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid
Uniqueness
What sets 3-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]propanoic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethyl and nitro groups allows for versatile chemical modifications and interactions, making it a valuable compound for various applications .
属性
IUPAC Name |
3-[3-(difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N3O4/c8-7(9)6-4(12(15)16)3-11(10-6)2-1-5(13)14/h3,7H,1-2H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZFQOGMJMZEML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCC(=O)O)C(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-{[3-cyano-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanoate](/img/structure/B2854148.png)
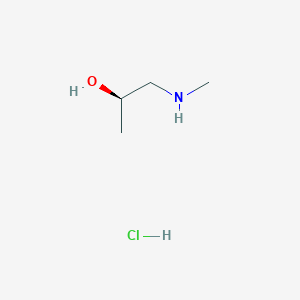

![2-(3,4-Dimethylphenyl)-N-(2-methylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2854153.png)
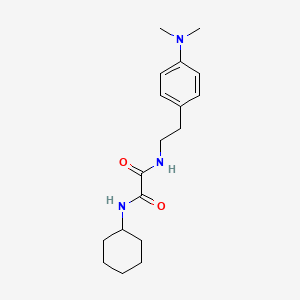
![Ethyl 4-[(2,3,4-trichlorophenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2854160.png)
![3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2854161.png)
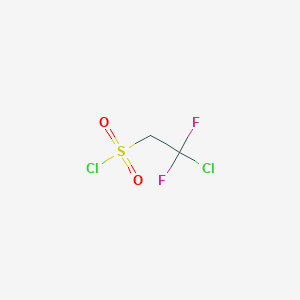
![1-[(3,5-difluorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2854164.png)
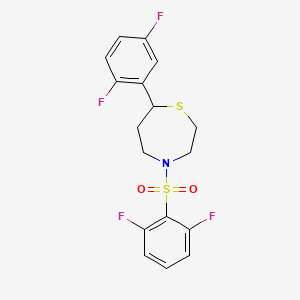
![(4As,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine;hydrochloride](/img/structure/B2854166.png)

